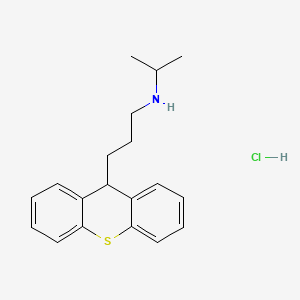
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNS. It is a derivative of thioxanthene, a tricyclic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a propylamine group and an isopropyl group attached to the thioxanthene core, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as diphenyl sulfide derivatives.
Introduction of Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the thioxanthene core.
Addition of Isopropyl Group: The isopropyl group is added through an alkylation reaction, where an isopropyl halide reacts with the intermediate compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds with different functional groups.
科学的研究の応用
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, leading to its observed biological effects.
類似化合物との比較
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride can be compared with other similar compounds, such as:
Thioxanthene Derivatives: Compounds like thiothixene and chlorprothixene share a similar thioxanthene core but differ in their substituents and pharmacological profiles.
Phenothiazine Derivatives: These compounds, such as chlorpromazine and fluphenazine, have a similar tricyclic structure but contain a sulfur atom in a different position.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thioxanthene and phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
特性
CAS番号 |
94915-41-0 |
|---|---|
分子式 |
C19H24ClNS |
分子量 |
333.9 g/mol |
IUPAC名 |
N-propan-2-yl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-14(2)20-13-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,14-15,20H,7,10,13H2,1-2H3;1H |
InChIキー |
QMQOKZNLRAUTJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



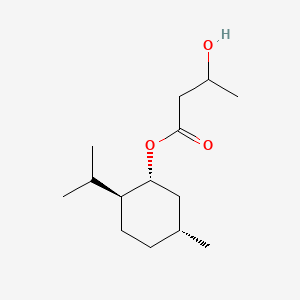

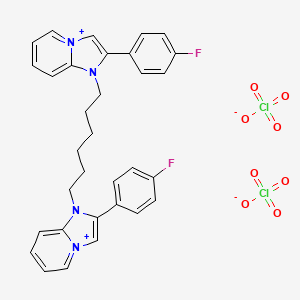

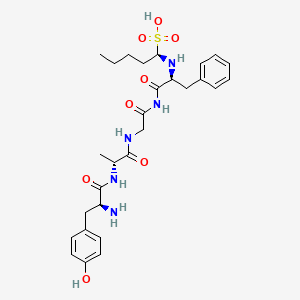
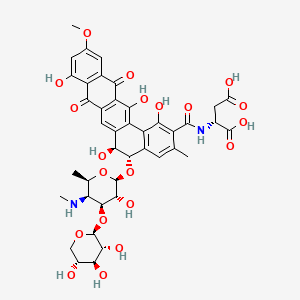
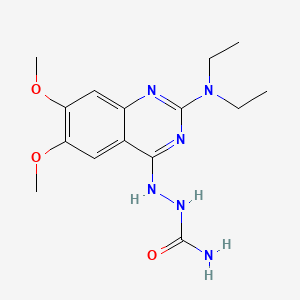
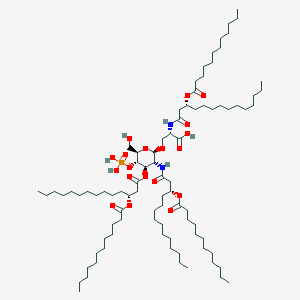

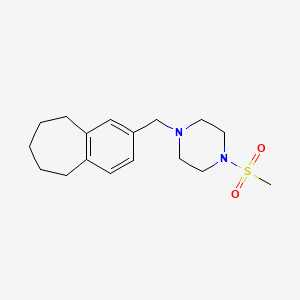
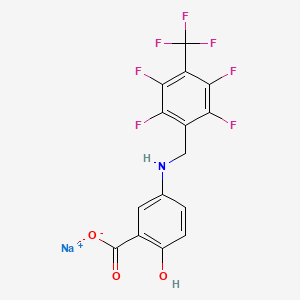
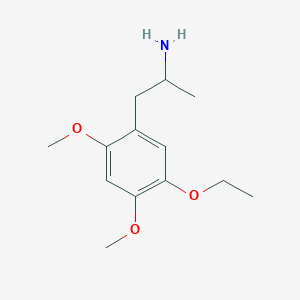
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
